N'~1~,N'~3~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2,4-diphenylcyclobutane-1,3-dicarbohydrazide
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Overview
Description
N’~1~,N’~3~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2,4-diphenylcyclobutane-1,3-dicarbohydrazide is a complex organic compound characterized by its unique structure, which includes two 4-hydroxy-3-methoxyphenyl groups attached to a cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~3~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2,4-diphenylcyclobutane-1,3-dicarbohydrazide typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with 2,4-diphenylcyclobutane-1,3-dicarbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’~1~,N’~3~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2,4-diphenylcyclobutane-1,3-dicarbohydrazide can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under oxidative conditions.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols .
Scientific Research Applications
N’~1~,N’~3~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2,4-diphenylcyclobutane-1,3-dicarbohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism by which N’~1~,N’~3~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2,4-diphenylcyclobutane-1,3-dicarbohydrazide exerts its effects involves interactions with various molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. In terms of its antimicrobial properties, the compound may disrupt microbial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
N,N’-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]ethanedihydrazide: Similar structure but with an ethanedihydrazide backbone.
N,N’-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanedihydrazide: Similar structure but with a propanedihydrazide backbone.
Uniqueness
N’~1~,N’~3~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2,4-diphenylcyclobutane-1,3-dicarbohydrazide is unique due to its cyclobutane core, which imparts distinct chemical and physical properties compared to its analogs. This structural feature may enhance its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C34H32N4O6 |
---|---|
Molecular Weight |
592.6 g/mol |
IUPAC Name |
1-N,3-N-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2,4-diphenylcyclobutane-1,3-dicarboxamide |
InChI |
InChI=1S/C34H32N4O6/c1-43-27-17-21(13-15-25(27)39)19-35-37-33(41)31-29(23-9-5-3-6-10-23)32(30(31)24-11-7-4-8-12-24)34(42)38-36-20-22-14-16-26(40)28(18-22)44-2/h3-20,29-32,39-40H,1-2H3,(H,37,41)(H,38,42)/b35-19+,36-20+ |
InChI Key |
WKRIHBSLOYQCOW-CQFWSYKGSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2C(C(C2C3=CC=CC=C3)C(=O)N/N=C/C4=CC(=C(C=C4)O)OC)C5=CC=CC=C5)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2C(C(C2C3=CC=CC=C3)C(=O)NN=CC4=CC(=C(C=C4)O)OC)C5=CC=CC=C5)O |
Origin of Product |
United States |
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